9-Ethyl Adenine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

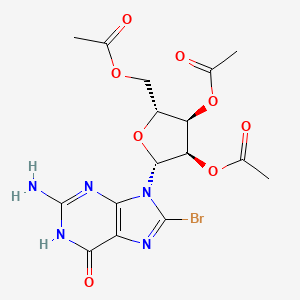

9-Ethyl Adenine-d5 (9-EA-d5) is a synthetic nucleoside analog that has been used in multiple scientific research applications. It is a derivative of adenine, a purine base found in DNA and RNA. 9-EA-d5 is used in lab experiments to study the structure, function, and regulation of nucleic acids. It has been used in biochemical and physiological studies to investigate the effects of nucleic acid modifications on gene expression and cell function. In addition, 9-EA-d5 has been used in the development of novel therapeutics to treat a variety of diseases.

Applications De Recherche Scientifique

9-Ethyl Adenine-d5 has been used in a variety of scientific research applications. It has been used to study the structure, function, and regulation of nucleic acids. It has been used in biochemical and physiological studies to investigate the effects of nucleic acid modifications on gene expression and cell function. In addition, 9-Ethyl Adenine-d5 has been used in the development of novel therapeutics to treat a variety of diseases.

Mécanisme D'action

The mechanism of action of 9-Ethyl Adenine-d5 is not fully understood. It is believed that 9-Ethyl Adenine-d5 interferes with the base pairing of DNA and RNA by altering the shape of the nucleic acid double helix. This can lead to changes in gene expression and cell function. In addition, 9-Ethyl Adenine-d5 can act as an inhibitor of enzymes involved in DNA replication and transcription.

Biochemical and Physiological Effects

The biochemical and physiological effects of 9-Ethyl Adenine-d5 are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. In addition, 9-Ethyl Adenine-d5 has been shown to alter the shape of the nucleic acid double helix, which can lead to changes in gene expression and cell function.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 9-Ethyl Adenine-d5 in lab experiments include its low cost, ease of synthesis, and ability to modify nucleic acids. In addition, 9-Ethyl Adenine-d5 can be used to study the structure, function, and regulation of nucleic acids. The main limitation of using 9-Ethyl Adenine-d5 is its lack of specificity, as it can affect the activity of multiple enzymes and alter the shape of the nucleic acid double helix.

Orientations Futures

The future directions for 9-Ethyl Adenine-d5 include the development of novel therapeutics to treat a variety of diseases, further research into its mechanism of action, and the development of more specific and effective nucleic acid modifications. In addition, 9-Ethyl Adenine-d5 could be used in the development of new diagnostic tools and drug delivery systems. Finally, further research into the biochemical and physiological effects of 9-Ethyl Adenine-d5 could lead to new insights into the regulation of gene expression and cell function.

Méthodes De Synthèse

9-Ethyl Adenine-d5 is synthesized by the condensation of ethyl acetate and adenine. This reaction is catalyzed by anhydrous hydrogen fluoride and the product is obtained in the form of a white crystalline powder. The reaction is typically carried out at room temperature and the product is purified by recrystallization from ethanol. The purity of the product is then verified by high-performance liquid chromatography (HPLC).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Ethyl Adenine-d5 involves several steps starting with commercially available starting materials. The key steps involve the protection of the amino group, alkylation of the protected adenine, and deprotection of the amino group to yield the final product.", "Starting Materials": [ "Adenine", "Ethyl iodide-d5", "Diisopropylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Chloroacetic acid", "Triethylamine", "Methyl chloroformate" ], "Reaction": [ "Step 1: Protection of the amino group using chloroacetic acid and triethylamine in methanol", "Step 2: Alkylation of the protected adenine with ethyl iodide-d5 in the presence of diisopropylamine", "Step 3: Deprotection of the amino group using hydrochloric acid and sodium bicarbonate", "Step 4: Purification of the crude product using column chromatography with silica gel", "Step 5: Final purification of the product using recrystallization from methanol" ] } | |

Numéro CAS |

1246818-10-9 |

Nom du produit |

9-Ethyl Adenine-d5 |

Formule moléculaire |

C₇H₄D₅N₅ |

Poids moléculaire |

168.21 |

Synonymes |

9-Ethyladenine-d5; NSC 14580-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.